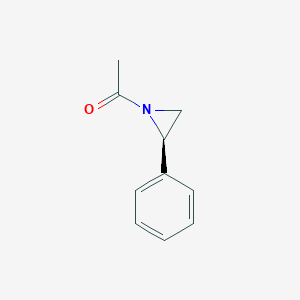
(R)-1-(2-Phenylaziridin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Phenylaziridin-1-yl)ethanone is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Phenylaziridin-1-yl)ethanone typically involves the reaction of a chiral amine with an appropriate electrophile. One common method is the reaction of ®-phenylglycinol with an aziridination reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
Industrial production of ®-1-(2-Phenylaziridin-1-yl)ethanone may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-Phenylaziridin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate ring-opening.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a chiral auxiliary in asymmetric synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(2-Phenylaziridin-1-yl)ethanone involves its interaction with specific molecular targets. The aziridine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The simplest aziridine, lacking the phenyl group and chiral center.
N-Phenylaziridine: Similar structure but without the chiral center.
Chiral Aziridines: Other chiral aziridines with different substituents.
Uniqueness
®-1-(2-Phenylaziridin-1-yl)ethanone is unique due to its chiral center and phenyl group, which confer specific reactivity and potential for enantioselective applications. Its unique structure makes it valuable for research and industrial applications where chirality and specific reactivity are crucial.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
1-[(2R)-2-phenylaziridin-1-yl]ethanone |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-7-10(11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-,11?/m0/s1 |
InChI-Schlüssel |
ONPVPCQRIWCZER-VUWPPUDQSA-N |
Isomerische SMILES |
CC(=O)N1C[C@H]1C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)N1CC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
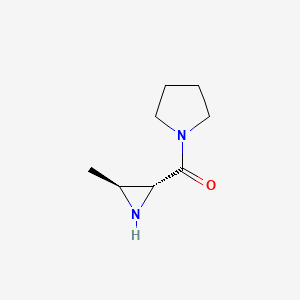
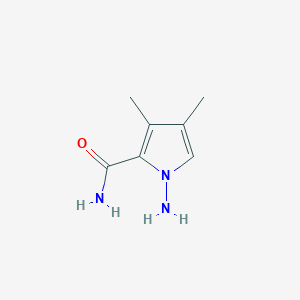

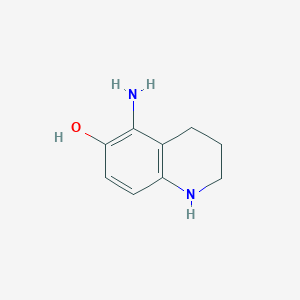
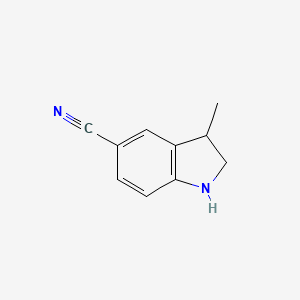
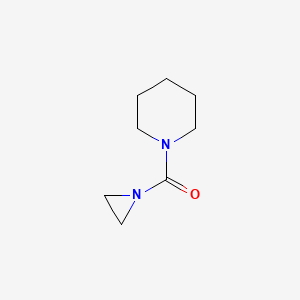
![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
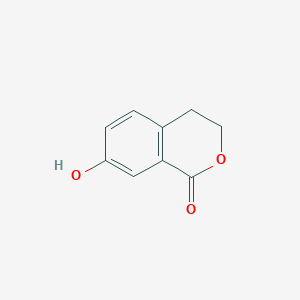
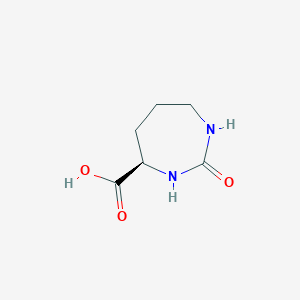

![Cyclopenta[b]indole](/img/structure/B15071945.png)

